1-(Iodomethyl)bicyclo[2.2.1]heptane
Description
Structure
3D Structure
Properties
CAS No. |
61192-16-3 |
|---|---|
Molecular Formula |
C8H13I |
Molecular Weight |
236.09 g/mol |
IUPAC Name |
1-(iodomethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H13I/c9-6-8-3-1-7(5-8)2-4-8/h7H,1-6H2 |
InChI Key |
KBYJVXBMHYMBAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C2)CI |
Origin of Product |
United States |
Synthetic Methodologies for 1 Iodomethyl Bicyclo 2.2.1 Heptane
Strategies for Introducing the Iodomethyl Moiety onto the Bicyclo[2.2.1]heptane Skeleton
Once the bicyclo[2.2.1]heptane scaffold is in place, several methods can be employed to introduce the iodomethyl group at the C1 bridgehead position. These strategies include direct halogenation, radical-mediated processes, and nucleophilic substitution routes.
Direct iodination of a methyl group at the bridgehead of a bicyclo[2.2.1]heptane is challenging. More commonly, a two-step process involving an initial bromination followed by a halogen exchange reaction is utilized. The Finkelstein reaction is a classic and highly efficient method for converting alkyl chlorides or bromides into alkyl iodides. tdl.org This is achieved by treating the halide with an excess of sodium iodide in a solvent like acetone (B3395972) or acetonitrile (B52724). The equilibrium is driven toward the product because sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not and precipitates out of solution. organic-chemistry.org
For instance, 1-(bromomethyl)bicyclo[2.2.1]heptane can be readily converted to its iodo counterpart. The precursor itself can be synthesized via radical bromination of 1-methylbicyclo[2.2.1]heptane using reagents like N-bromosuccinimide (NBS).
| Precursor | Reagents | Solvent | Key Feature |
| 1-(Bromomethyl)bicyclo[2.2.1]heptane | Sodium Iodide (NaI) | Acetone | Precipitation of NaBr drives the reaction. organic-chemistry.org |
| 1-(Chloromethyl)bicyclo[2.2.1]heptane | Sodium Iodide (NaI) | Acetonitrile | Effective for converting chlorides to iodides. |
| 1-(Bromomethyl)bicyclo[2.2.1]heptane | Potassium Iodide (KI) | Acetone/Water | Alternative iodide source. |
Radical reactions offer a powerful means of functionalizing otherwise unreactive C-H bonds. The Barton decarboxylation is a notable example of a radical-mediated transformation that can be adapted to produce alkyl iodides. wikipedia.orgjk-sci.com This method involves the conversion of a carboxylic acid to a thiohydroxamate ester, often called a Barton ester. wikipedia.orgorganic-chemistry.org
In the context of synthesizing 1-(iodomethyl)bicyclo[2.2.1]heptane, one would start with bicyclo[2.2.1]heptane-1-acetic acid. This acid is converted to its Barton ester, which, upon thermolysis or photolysis in the presence of a suitable iodine atom donor (e.g., iodoform (B1672029) or molecular iodine), undergoes decarboxylation to generate a bridgehead alkyl radical. youtube.com This radical is then trapped by the iodine source to yield the final product. organic-chemistry.org It is important to note that radicals at the bridgehead position of the bicyclo[2.2.1]heptane system are subject to significant angle strain, making their formation less favorable than at other positions. unirioja.esstackexchange.com
| Starting Material | Reagent for Ester Formation | Radical Initiator | Iodine Source |
| Bicyclo[2.2.1]heptane-1-acetic acid | N-Hydroxy-2-thiopyridone, DCC | AIBN, Heat, or Light | Iodoform (CHI₃) or Iodine (I₂) |
One of the most reliable and widely used methods for preparing alkyl iodides is through the nucleophilic substitution of an alcohol derivative. organic-chemistry.org The process begins with the precursor 1-(hydroxymethyl)bicyclo[2.2.1]heptane. The hydroxyl group is a poor leaving group, so it must first be converted into a good one, such as a tosylate, mesylate, or triflate. nih.govresearchgate.net
This is typically achieved by reacting the alcohol with tosyl chloride (TsCl), methanesulfonyl chloride (MsCl), or triflic anhydride (B1165640) (Tf₂O) in the presence of a base like pyridine (B92270) or triethylamine. google.com The resulting sulfonate ester is then treated with a source of iodide ions, such as sodium iodide or potassium iodide, in a suitable polar aprotic solvent. The iodide ion acts as a nucleophile, displacing the sulfonate leaving group in an Sₙ2 reaction to form this compound. organic-chemistry.org
| Alcohol Precursor | Activating Reagent | Leaving Group | Nucleophile |
| 1-(Hydroxymethyl)bicyclo[2.2.1]heptane | p-Toluenesulfonyl chloride (TsCl) | Tosylate (-OTs) | Sodium Iodide (NaI) |
| 1-(Hydroxymethyl)bicyclo[2.2.1]heptane | Methanesulfonyl chloride (MsCl) | Mesylate (-OMs) | Sodium Iodide (NaI) |
| 1-(Hydroxymethyl)bicyclo[2.2.1]heptane | Trifluoromethanesulfonic anhydride (Tf₂O) | Triflate (-OTf) | Lithium Iodide (LiI) |
Cycloaddition Reactions in the Construction of Substituted Bicyclo[2.2.1]heptanes
The bicyclo[2.2.1]heptane framework is classically synthesized via the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms a six-membered ring. wikipedia.org This reaction provides a direct route to the norbornane (B1196662) scaffold, which can then be further functionalized.
The prototypical synthesis of the norbornane core involves the reaction between a conjugated diene and a dienophile. scientific.net For the basic bicyclo[2.2.1]heptane structure, cyclopentadiene (B3395910) serves as the diene, and ethylene (B1197577) acts as the dienophile. acs.org To obtain substituted norbornanes, substituted cyclopentadienes or substituted dienophiles are used. researchgate.netresearchgate.net For instance, reacting a 5,5-disubstituted cyclopentadiene with an appropriate dienophile can introduce functionality that can later be elaborated to the desired 1-(iodomethyl) group. researchgate.netnih.gov The reaction is highly versatile and atom-economical, making it a cornerstone in the synthesis of complex bicyclic systems. nih.gov
| Diene | Dienophile | Product Type |
| Cyclopentadiene | Ethylene | Bicyclo[2.2.1]hept-2-ene (Norbornene) acs.org |
| Cyclopentadiene | Maleic Anhydride | Norbornene-dicarboxylic anhydride researchgate.net |
| 1,3-Cyclohexadiene | Acrylonitrile | Substituted Bicyclo[2.2.2]octene |
| Furan | Acrolein | Oxa-bridged bicyclo[2.2.1]heptene derivative |
The Diels-Alder reaction is renowned for its high degree of stereochemical and regiochemical control.
Stereocontrol: The reaction is stereospecific with respect to both the diene and the dienophile. A key aspect of stereocontrol in the synthesis of norbornene derivatives is the preference for endo versus exo products. The endo product, where the substituent on the dienophile is oriented toward the longer bridge of the diene, is often the kinetically favored product due to secondary orbital interactions. However, the exo product is typically more thermodynamically stable due to reduced steric hindrance. researchgate.net Reaction conditions, such as temperature and the use of Lewis acid catalysts, can influence the endo/exo ratio. mjcce.org.mk
Regioselectivity: When both the diene and dienophile are unsymmetrical, the issue of regioselectivity arises, meaning constitutional isomers can be formed. masterorganicchemistry.com The outcome is governed by the electronic properties of the substituents. Generally, the reaction proceeds to align the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.comyoutube.com This is often rationalized using frontier molecular orbital theory. For example, a diene with an electron-donating group (EDG) at the 1-position will preferentially react with a dienophile bearing an electron-withdrawing group (EWG) to form the "ortho" (1,2-substituted) product. A diene with an EDG at the 2-position favors the "para" (1,4-substituted) product. masterorganicchemistry.comyoutube.com This predictability is crucial for designing syntheses of specifically substituted bicyclo[2.2.1]heptane derivatives. nih.gov
| Diene Substituent (Position) | Dienophile Substituent | Major Regioisomer | Common Name |
| 1-Electron Donating Group | Electron Withdrawing Group | 1,2-disubstituted | "ortho" product masterorganicchemistry.com |
| 2-Electron Donating Group | Electron Withdrawing Group | 1,4-disubstituted | "para" product masterorganicchemistry.com |
| 1-Electron Withdrawing Group | Electron Donating Group | 1,2-disubstituted | "ortho" product |
Rearrangement-Based Synthetic Pathways to this compound or its Precursors
Rearrangement reactions are fundamental in the synthesis of the bicyclo[2.2.1]heptane framework, providing pathways to transform more readily available starting materials into the desired strained bicyclic structure. These reactions often proceed through carbocationic intermediates, leading to the characteristic bridged system.
Wagner-Meerwein Rearrangements in Bicyclo[2.2.1]heptane Synthesis
The Wagner-Meerwein rearrangement is a classic carbocation-mediated 1,2-shift that is frequently observed in the chemistry of bicyclic terpenes. This reaction is instrumental in constructing the bicyclo[2.2.1]heptane skeleton from different starting materials. For instance, the reaction of camphene (B42988) with benzenesulfonamide (B165840) in the presence of N-bromosuccinimide (NBS) in acetonitrile is proposed to proceed via a Wagner-Meerwein rearrangement. This process leads to the formation of N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, a bromomethyl analog and direct precursor to the iodomethyl target. The bromomethyl group can subsequently be converted to the iodomethyl group via a halide exchange reaction, such as the Finkelstein reaction.
The general principle of this rearrangement in bicyclic systems is well-illustrated by the acid-catalyzed transformation of α-pinene, which rearranges to bornyl chloride, a compound also possessing the 1,7,7-trimethylbicyclo[2.2.1]heptane core. These rearrangements are driven by the formation of a more stable carbocation intermediate, a common theme in the synthesis and functionalization of these strained ring systems.
Sequential Reaction/Rearrangement Sequences
A powerful strategy for creating functionalized bicyclo[2.2.1]heptanes involves a sequential reaction cascade combining a Diels-Alder cycloaddition with an in-situ rearrangement. A notable example is the reaction between various 1,3-butadienes and α,β-unsaturated aldehydes. beilstein-journals.org This sequence is typically catalyzed by a Lewis acid, such as methylaluminum dichloride (MeAlCl₂). beilstein-journals.org
Initially, the reagents undergo a Diels-Alder reaction to form a substituted cyclohexene (B86901) adduct. beilstein-journals.org In the presence of additional Lewis acid, this initial adduct undergoes a rearrangement to yield a bicyclo[2.2.1]heptanone derivative. beilstein-journals.org The outcome of this rearrangement can be influenced by the substitution pattern of the diene used. beilstein-journals.orgresearchgate.net The resulting ketone provides a versatile functional handle for further elaboration into the target this compound, for example, through reduction of the ketone and conversion of a resulting hydroxymethyl group to the iodide.
Novel and Convergent Synthetic Routes to Bicyclo[2.2.1]heptane Iodomethyl Compounds
Beyond classical rearrangements, modern synthetic chemistry offers novel and more direct (convergent) pathways to functionalized bicyclo[2.2.1]heptanes. These methods often employ organometallic reagents or explore less common reaction pathways to build the complex scaffold with high efficiency and control.
Utilizing Organometallic Reagents in Functionalization
Organometallic reagents are pivotal in the synthesis and functionalization of complex molecules, including bicyclo[2.2.1]heptane derivatives. Samarium(II) iodide (SmI₂), for example, promotes an intramolecular Barbier-type reaction with halo-ketone precursors to form bicyclic alcohols. sci-hub.se This method is quite general for constructing various bicyclo[m.n.1]alkan-1-ols, which are direct precursors to the target compound. The reaction is significantly faster when using an iodo-ketone precursor compared to a chloro-ketone, highlighting the reactivity advantages of iodide-containing intermediates. sci-hub.se
Other organometallic approaches include the use of titanocene (B72419) alkylidene complexes, such as Tebbe's reagent, which can react with ester-substituted norbornenes to induce a rearrangement of the bicyclo[2.2.1]heptane ring system itself. caltech.edu Furthermore, organolithium reagents like lithium diisopropylamide (LDA) have been used to achieve substitution directly at the bridgehead position of the bicyclic system, a typically challenging transformation. rsc.org The phosphorylation of precursor alcohols using reagents like di-t-butyl diethylphosphoramidite in the presence of 1H-tetrazole represents another facet of organometallic (in this case, organophosphorus) utility in functionalizing the bicyclic core. nih.gov
| Organometallic Reagent | Reaction Type | Precursor | Product Type | Reference |
|---|---|---|---|---|
| Samarium(II) Iodide (SmI₂) | Intramolecular Barbier Reaction | ω-Iodoalkyl Cyclohexanone | Bicyclo[m.n.1]alkan-1-ol | sci-hub.se |
| Tebbe's Reagent | Ring Rearrangement | Ester-substituted Norbornene | Bicyclo[3.2.0]heptene | caltech.edu |
| Lithium Diisopropylamide (LDA) | Bridgehead Substitution | Bicyclo[3.3.1]nonane System | Bridgehead-substituted Bicyclic | rsc.org |
| Di-t-butyl diethylphosphoramidite | Phosphorylation | Bicyclic Alcohol | Bicyclic Phosphate Ester | nih.gov |
Exploration of Underutilized Synthetic Pathways for Functionalized Bicyclo[2.2.1]heptanes
Several powerful but less commonly cited synthetic methods provide alternative access to the bicyclo[2.2.1]heptane core. One such method is the oxidative iodination of hydrazones. For example, 1,2-exo-diiodo-norbornane has been prepared from norcamphor (B56629) hydrazone through a process of oxidative iodination followed by rearrangement of the resulting 2,2-diiodo-bicyclo[2.2.1]heptane intermediate. researchgate.net This demonstrates a unique approach to introducing multiple iodine atoms into the bicyclic framework.
Another advanced strategy is Ring-Rearrangement Metathesis (RRM). beilstein-journals.orgresearchgate.netnih.gov This domino process, which often combines ring-opening metathesis (ROM) and ring-closing metathesis (RCM) in a single pot, can transform strained bicyclo[2.2.1]heptene systems into more complex, less-strained polycyclic frameworks. beilstein-journals.orgbeilstein-journals.org The release of ring strain is a significant driving force for these reactions, allowing for the construction of intricate molecular architectures that are difficult to access through conventional means. beilstein-journals.orgbeilstein-journals.org
Finally, the inherent strain of the bicyclo[2.2.1]heptane system can be exploited in retro-condensation reactions. Under basic or acidic conditions, bridgehead-substituted bicyclic ketones or alcohols can undergo retro-Dieckmann or retro-aldol reactions, respectively. nih.gov This cleaves one of the rings to generate highly functionalized cyclopentene (B43876) or pyrrolidine (B122466) scaffolds stereoselectively, representing an alternative synthetic utility of the bicyclic core. nih.gov
Optimization of Reaction Conditions for Yield and Purity
The successful synthesis of this compound relies heavily on the optimization of reaction conditions to maximize yield and ensure high purity. Key factors include the choice of catalyst, solvent, temperature, and the nature of the starting materials.
The suppression of side reactions is also critical. For instance, in certain transformations, the addition of a non-nucleophilic base like 2,6-lutidine can be employed to quench acid generated in situ, preventing unwanted side reactions. ucl.ac.uk The choice of substrate is equally important; in the samarium(II) iodide-promoted cyclization, using an iodo-ketone precursor results in a dramatically shorter reaction time (less than one hour) compared to the analogous chloro-ketone (12 hours), leading to higher throughput and potentially fewer degradation byproducts. sci-hub.se
For syntheses involving chiral centers, maintaining stereochemical integrity is paramount for purity. This is often achieved by using enantiomerically pure starting materials and avoiding harsh reaction conditions that could lead to racemization. evitachem.com Purification of the final product and intermediates, often through column chromatography or crystallization, is essential to remove byproducts and unreacted starting materials. sci-hub.seevitachem.com
Chemical Reactivity and Transformation Pathways of 1 Iodomethyl Bicyclo 2.2.1 Heptane
Nucleophilic Substitution Reactions of the Iodomethyl Group
The carbon-iodine bond in 1-(iodomethyl)bicyclo[2.2.1]heptane is susceptible to cleavage, allowing the iodine atom to be substituted by various nucleophiles. This reactivity is central to the functionalization of the bicyclo[2.2.1]heptane scaffold.
Reaction with Oxygen Nucleophiles (e.g., Alkoxides, Hydroxides)
The iodomethyl group of this compound can undergo substitution reactions with oxygen-containing nucleophiles like hydroxides and alkoxides. For instance, reaction with hydroxide (B78521) ions leads to the formation of 1-(hydroxymethyl)bicyclo[2.2.1]heptane. This transformation is a fundamental method for introducing a primary alcohol functionality onto the bicyclo[2.2.1]heptane framework.
Table 1: Examples of Nucleophilic Substitution with Oxygen Nucleophiles
| Nucleophile | Product |
| Hydroxide (OH⁻) | 1-(Hydroxymethyl)bicyclo[2.2.1]heptane |
| Alkoxide (RO⁻) | 1-(Alkoxymethyl)bicyclo[2.2.1]heptane |
Reaction with Nitrogen Nucleophiles (e.g., Amines, Azides)
Nitrogen nucleophiles, such as amines and azides, readily displace the iodide in this compound. The reaction with amines yields the corresponding N-substituted 1-(aminomethyl)bicyclo[2.2.1]heptanes, providing a direct route to primary, secondary, or tertiary amines depending on the amine used. The azide (B81097) substitution results in the formation of 1-(azidomethyl)bicyclo[2.2.1]heptane, which is a versatile intermediate that can be subsequently reduced to the primary amine or used in cycloaddition reactions. These reactions are crucial for the synthesis of various biologically active molecules and ligands. nih.govnih.gov
Table 2: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles
| Nucleophile | Product |
| Ammonia (B1221849) (NH₃) | 1-(Aminomethyl)bicyclo[2.2.1]heptane |
| Primary Amine (RNH₂) | N-Alkyl-1-(aminomethyl)bicyclo[2.2.1]heptane |
| Azide (N₃⁻) | 1-(Azidomethyl)bicyclo[2.2.1]heptane |
Reaction with Sulfur Nucleophiles (e.g., Thiols, Thioalkoxides)
Sulfur nucleophiles, including thiols and their corresponding thioalkoxides, react with this compound to form thioethers. For example, the reaction with a thiol (RSH) in the presence of a base, or directly with a thioalkoxide (RS⁻), yields 1-((alkylthio)methyl)bicyclo[2.2.1]heptane. These sulfur-containing bicyclo[2.2.1]heptane derivatives are of interest in materials science and medicinal chemistry. acs.orgthieme-connect.de
Table 3: Examples of Nucleophilic Substitution with Sulfur Nucleophiles
| Nucleophile | Product |
| Thiol (RSH) / Base | 1-((Alkylthio)methyl)bicyclo[2.2.1]heptane |
| Thioalkoxide (RS⁻) | 1-((Alkylthio)methyl)bicyclo[2.2.1]heptane |
Mechanistic Investigations of S_N1 and S_N2 Pathways in Bridged Systems
The nucleophilic substitution reactions at the primary carbon of the iodomethyl group in this compound predominantly proceed via an S_N2 (Substitution Nucleophilic Bimolecular) mechanism. masterorganicchemistry.com This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (the iodide ion). libretexts.org This "backside attack" leads to an inversion of configuration at the reaction center. libretexts.orglibretexts.org The rate of an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com
The alternative S_N1 (Substitution Nucleophilic Unimolecular) mechanism is highly disfavored for primary halides like this compound. libretexts.org An S_N1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.comlibretexts.org Primary carbocations are inherently unstable, making this pathway energetically unfavorable.
Furthermore, the rigid, bridged structure of the bicyclo[2.2.1]heptane system imposes significant constraints on the geometry of any potential carbocation intermediate at the bridgehead position. quora.com The formation of a planar, sp²-hybridized carbocation at the bridgehead of a bicyclo[2.2.1]heptane ring system would introduce substantial angle strain, making it extremely unstable. quora.com While the substitution is occurring on the methyl group attached to the bridgehead, the steric hindrance of the bicyclic cage can still influence the reaction pathway, favoring the S_N2 mechanism where the geometry of the transition state is less constrained than a full carbocation.
Reduction Reactions of the Iodomethyl Group
The iodomethyl group in this compound can be reduced to a methyl group, providing a method for the synthesis of 1-methylbicyclo[2.2.1]heptane.
Catalytic Hydrogenation and Hydride Reduction Methods
Catalytic hydrogenation is a common method for the reduction of alkyl halides. This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). nih.govgoogle.comgoogle.com Under these conditions, the carbon-iodine bond is cleaved, and the iodine atom is replaced by a hydrogen atom.
Alternatively, hydride reducing agents can be employed. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can also effect the reduction of the iodomethyl group to a methyl group, although the reactivity of these hydrides towards alkyl halides can vary.
Table 4: Reduction Methods for this compound
| Reagent(s) | Product |
| H₂, Pd/C | 1-Methylbicyclo[2.2.1]heptane |
| LiAlH₄ | 1-Methylbicyclo[2.2.1]heptane |
| NaBH₄ | 1-Methylbicyclo[2.2.1]heptane |
Reductive Dehalogenation Strategies
Reductive dehalogenation is a fundamental transformation in organic synthesis, allowing for the replacement of a halogen atom with a hydrogen atom. In the case of this compound, the carbon-iodine bond is the most reactive site for this transformation due to its lower bond dissociation energy compared to carbon-bromine or carbon-chlorine bonds. acs.org
Various reducing agents can be employed to achieve the reductive dehalogenation of this compound to yield 1-methylbicyclo[2.2.1]heptane. chegg.comnih.gov Common methods include the use of metal hydrides, such as lithium aluminum hydride or tributyltin hydride, often in the presence of a radical initiator. Additionally, dissolving metal reductions, for instance with sodium in liquid ammonia, are effective for cleaving the carbon-halogen bond. acs.org The general order of reactivity for reductive hydrodehalogenation is I > Br > Cl > F, which is directly related to the carbon-halogen bond dissociation energies. acs.org
Table 1: Reagents for Reductive Dehalogenation
| Reagent System | Description |
| Tributyltin hydride (Bu₃SnH) with AIBN | A common radical-based method for dehalogenation. |
| Lithium aluminum hydride (LiAlH₄) | A powerful nucleophilic hydride reagent. |
| Sodium in liquid ammonia (Na/NH₃) | A dissolving metal reduction system. acs.org |
The choice of reagent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.
Formation of Organometallic Reagents from this compound
The carbon-iodine bond in this compound is amenable to the formation of various organometallic reagents, which are powerful nucleophiles for creating new carbon-carbon bonds.
The reaction of this compound with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) yields the corresponding Grignard reagent, (bicyclo[2.2.1]heptan-1-ylmethyl)magnesium iodide. sigmaaldrich.com This organomagnesium halide is a potent nucleophile and a strong base. sigmaaldrich.com
Grignard reagents are highly valuable in synthesis for their ability to react with a wide range of electrophiles. For instance, the Grignard reagent derived from this compound can undergo alkylation reactions with alkyl halides, aldehydes, ketones, esters, and carbon dioxide to introduce various functional groups and extend the carbon chain. masterorganicchemistry.com For example, reaction with an aldehyde will produce a secondary alcohol, while reaction with a ketone will yield a tertiary alcohol. masterorganicchemistry.com
A general procedure for preparing di-(substituted bicycloheptyl)alkanones involves the reaction of a Grignard reagent prepared from a chloro- or bromo-substituted alkylbicyclo[2.2.1]heptane with a cyano-substituted alkyl bicyclo[2.2.1]heptane. google.com
Beyond Grignard reagents, other organometallic derivatives of this compound can be prepared and utilized in carbon-carbon bond-forming reactions.
Organolithium Reagents: Treatment of this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, can lead to the formation of the corresponding organolithium species, (bicyclo[2.2.1]heptan-1-ylmethyl)lithium, through halogen-metal exchange. rug.nl Organolithium reagents are generally more reactive than their Grignard counterparts and are powerful nucleophiles for reactions with a variety of electrophiles, including aldehydes, ketones, and esters. rug.nlresearchgate.net
Organozinc Reagents: Organozinc reagents can be prepared from this compound, often through transmetalation from the corresponding organolithium or Grignard reagent. uni-muenchen.de These reagents are generally less reactive and more functional group tolerant than organolithium or Grignard reagents, making them suitable for more delicate substrates. They are particularly useful in coupling reactions, such as the Negishi coupling, to form new carbon-carbon bonds. uni-muenchen.de
Table 2: Comparison of Organometallic Reagents
| Organometallic Reagent | Method of Formation | Reactivity | Key Applications |
| Grignard (R-MgI) | Reaction with Mg metal sigmaaldrich.com | High | Alkylation, addition to carbonyls masterorganicchemistry.com |
| Organolithium (R-Li) | Halogen-metal exchange with R'-Li rug.nl | Very High | C-C bond formation with diverse electrophiles rug.nlresearchgate.net |
| Organozinc (R-ZnX) | Transmetalation from R-Li or R-MgX uni-muenchen.de | Moderate | Coupling reactions (e.g., Negishi) uni-muenchen.de |
Electrophilic Reactions and Further Functionalizations of the Iodomethyl Derivative
While the primary reactivity of the iodomethyl group is nucleophilic substitution or formation of organometallic reagents, the bicyclo[2.2.1]heptane skeleton itself can participate in electrophilic reactions, although these are less common for the saturated system. More relevant are further functionalizations that can be achieved starting from the iodomethyl derivative. The iodomethyl group can be transformed into other functional groups through nucleophilic substitution reactions. For example, reaction with sodium azide would yield 1-(azidomethyl)bicyclo[2.2.1]heptane, which can be further reduced to the corresponding amine. Similarly, reaction with cyanides would lead to the nitrile, which can be hydrolyzed to a carboxylic acid.
Rearrangement Reactions Involving the Bicyclo[2.2.1]heptane Skeleton with Iodomethyl Substitution
The rigid and strained nature of the bicyclo[2.2.1]heptane skeleton makes it susceptible to rearrangement reactions, particularly those involving carbocationic intermediates. msu.edu
The generation of a carbocation adjacent to the bicyclo[2.2.1]heptane core, which can be induced under certain reaction conditions (e.g., treatment with a Lewis acid or during solvolysis), can trigger skeletal rearrangements. The driving force for these rearrangements is the relief of ring strain and the formation of a more stable carbocation. msu.edulibretexts.org
The Wagner-Meerwein rearrangement is a classic example of a 1,2-alkyl shift that is frequently observed in bicyclic systems like norbornane (B1196662). msu.eduyoutube.com In the context of a derivative like this compound, if a carbocation were formed at the exocyclic carbon (for instance, through heterolysis of the C-I bond facilitated by a Lewis acid), a 1,2-shift of one of the bridgehead carbons or the adjacent methylene (B1212753) bridge could occur. This would lead to a rearranged carbocation within the bicyclic framework, which could then be trapped by a nucleophile or undergo elimination to form an alkene. msu.edumasterorganicchemistry.comyoutube.com These rearrangements often proceed through a series of steps to yield thermodynamically more stable products. youtube.com The stereochemistry of the starting material and the reaction conditions play a crucial role in determining the outcome of these rearrangements. msu.edu
Influence of the Iodomethyl Group on Rearrangement Propensity and Selectivity
The bicyclo[2.2.1]heptane skeleton is renowned for its susceptibility to skeletal rearrangements, most notably the Wagner-Meerwein rearrangement. wikipedia.orgthieme.de This propensity is significantly influenced by the presence of the 1-iodomethyl substituent. The iodine atom is an excellent leaving group, facilitating the heterolytic cleavage of the C-I bond under solvolytic or acid-catalyzed conditions.
This cleavage initially generates a primary carbocation (Structure B in the table below), an inherently unstable and high-energy intermediate. msu.edulibretexts.org The system immediately seeks a more stable electronic configuration. This driving force triggers a rapid 1,2-alkyl shift, where the C1-C2 bond migrates to the exocyclic methylene carbon. This process is a classic example of a Wagner-Meerwein rearrangement. wikipedia.orgmsu.edu
The result of this shift is the formation of a significantly more stable tertiary carbocation at the bridgehead position (Structure C). libretexts.orgmasterorganicchemistry.com This rearrangement is highly selective due to the large energy difference between the primary and tertiary carbocation intermediates. The strained, rigid nature of the bicyclic framework facilitates this concerted shift. Subsequent quenching of this tertiary carbocation by a nucleophile (e.g., a solvent molecule like water or an alcohol) leads to the rearranged product. A notable example of this type of rearrangement has been observed in the reaction of the analogous compound, camphene (B42988), with benzenesulfonamide (B165840) in the presence of N-bromosuccinimide, which proceeds through a Wagner-Meerwein rearrangement stage.
The table below illustrates the key steps in this transformation pathway.
| Structure | Name/Description | Role in Pathway |
|---|---|---|
| This compound | Starting Material | |
| Primary Carbocation Intermediate | Unstable intermediate formed upon loss of I⁻. Highly prone to rearrangement. | |
| Tertiary Bridgehead Carbocation | More stable rearranged intermediate formed via a Wagner-Meerwein shift. | |
| Rearranged Substitution Product | Final product after trapping of the tertiary carbocation by a nucleophile (Nu⁻). |
Cross-Coupling Reactions Utilizing the Iodomethyl Moiety (e.g., Suzuki, Sonogashira, Heck Couplings)
The carbon-iodine bond in the iodomethyl group is a versatile handle for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The high reactivity of the C(sp³)-I bond makes this compound a suitable substrate for several such transformations.
Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. organic-chemistry.orglibretexts.org this compound is a viable substrate for this reaction. The reaction involves the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.orglibretexts.org This reaction allows for the introduction of various aryl, vinyl, or alkyl groups at the methyl position of the bicyclic scaffold.
Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org While traditionally used for sp²-hybridized halides, recent advancements have enabled the successful coupling of unactivated alkyl halides, including primary alkyl iodides. nih.govresearchgate.net The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base. wikipedia.org The C(sp³)-I bond of this compound can be activated by the catalytic system to couple with a variety of terminal alkynes, providing a direct route to alkynyl-functionalized bicyclo[2.2.1]heptane derivatives.
Heck Coupling: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The standard mechanism involves the oxidative addition of a C(sp²)-X bond to palladium, followed by migratory insertion of the alkene and β-hydride elimination. libretexts.org The substrate, this compound, is a saturated alkyl halide and lacks β-hydrogens relative to the C-I bond in a way that would facilitate a standard Heck pathway. Therefore, its use in traditional Heck reactions is less common compared to Suzuki or Sonogashira couplings. mdpi.com While intramolecular Heck reactions and related palladium-catalyzed processes involving the bicyclo[2.2.1]heptane core are well-established, the direct intermolecular Heck coupling of the iodomethyl group is not a typical transformation for this class of compound.
The following table summarizes the key features of these cross-coupling reactions as they pertain to this compound.
| Coupling Reaction | Coupling Partner | Typical Catalytic System | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Organoboronic acid or ester (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | C(sp³)-C(sp²), C(sp³)-C(sp³) |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N) | C(sp³)-C(sp) |
| Heck Coupling | Alkenes (R₂C=CHR') | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Generally C(sp²)-C(sp²); less common for C(sp³) halides like the title compound. |
Stereochemical Aspects and Conformational Dynamics Within the 1 Iodomethyl Bicyclo 2.2.1 Heptane Framework
Inherent Stereochemistry and Chirality of the Bicyclo[2.2.1]heptane System
The parent bicyclo[2.2.1]heptane scaffold, also known as norbornane (B1196662), is a highly symmetrical and achiral molecule. However, substitution on the skeleton can introduce chirality. The bridgehead carbons (C1 and C4) and the methylene (B1212753) bridge (C7) are key to its stereochemistry. When substituents are introduced, chiral centers can be created. For instance, in 2,2-dichlorobicyclo[2.2.1]heptane, the bridgehead carbons at positions 1 and 4 can become chirality centers. askfilo.com The rigid, bicyclic nature of this system locks the molecule into a specific conformation, which is fundamental to its use in asymmetric synthesis and catalysis. rsc.org The development of enantioselective methods to create functionalized bicyclo[2.2.1]heptanes is a significant area of research due to their presence in bioactive natural products and their role as chiral auxiliaries. rsc.orgdocumentsdelivered.com The absolute configuration of chiral derivatives, such as trans-bicyclo[2.2.1]heptane-2,3-diamine, can be determined through complexation with chiral resolving agents and X-ray diffraction analysis. rsc.org
In the case of 1-(Iodomethyl)bicyclo[2.2.1]heptane, the molecule itself is achiral if the rest of the bicyclic system is unsubstituted. It possesses a plane of symmetry that passes through the C1-C7-C4 axis and the iodomethyl group. However, if additional substituents are introduced at other positions on the ring system, the molecule can become chiral.
Influence of the Iodomethyl Substituent on Conformational Rigidity and Dynamics
The bicyclo[2.2.1]heptane framework is inherently rigid, with limited conformational freedom compared to monocyclic or acyclic systems. This rigidity is a defining feature of the molecule. The presence of the iodomethyl (-CH₂I) substituent at the C1 bridgehead position does not significantly alter this fundamental rigidity. The primary influence of the iodomethyl group is steric. It acts as a bulky substituent at a bridgehead position, which can influence the approach of reagents in chemical reactions.
The compound serves as a model for investigating steric effects within bicyclic systems. The rotational freedom of the iodomethyl group around the C1-C(methylene) bond represents the main conformational dynamic. The preferred rotational conformation will be the one that minimizes steric interactions with the rest of the bicyclic framework, particularly the hydrogen atoms at C2, C6, and C7.
Diastereoselective and Enantioselective Transformations Involving this compound
The stereochemical features of the bicyclo[2.2.1]heptane system are pivotal in directing the outcome of chemical reactions.
Asymmetric Synthesis Approaches to Bicyclo[2.2.1]heptane Derivatives
The synthesis of enantiomerically pure bicyclo[2.2.1]heptane derivatives is of great interest for the development of new drugs and catalysts. rsc.org Various strategies have been developed to achieve this, often relying on asymmetric catalysis or the use of chiral starting materials.
Organocatalytic Cycloadditions: Organocatalysis has enabled formal [4+2] cycloaddition reactions to produce a variety of bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity under mild conditions. rsc.org
Chiral Auxiliaries: Chiral auxiliaries, such as those derived from camphor, are widely used to induce stereoselectivity in the synthesis of bicyclic systems. researchgate.net
Enantioselective Desymmetrization: The enantioselective cleavage of symmetrical cyclic anhydrides of bicyclo[2.2.1]heptane derivatives is an effective method for producing chiral half-esters, which are valuable building blocks. documentsdelivered.com
Diels-Alder Reactions: The Diels-Alder reaction is a powerful tool for constructing the bicyclo[2.2.1]heptane skeleton. nih.gov The use of chiral Lewis acids can catalyze these reactions to yield enantiomerically enriched products. acs.org For instance, a one-pot domino sequence using a chiral Lewis acid has been used for the enantioselective synthesis of bicyclo[2.2.1]heptanones. acs.org
While these methods apply to the general class of bicyclo[2.2.1]heptane derivatives, the synthesis of enantiomerically pure this compound would require either starting from a chiral bicyclo[2.2.1]heptane precursor or introducing a second substituent in a stereocontrolled manner to break the molecule's symmetry.
Stereoselectivity in Nucleophilic Substitution and Rearrangement Reactions
The rigid structure of the bicyclo[2.2.1]heptane framework exerts strong stereoelectronic control over its reactions.
Nucleophilic Substitution: Nucleophilic substitution reactions on bicyclo[2.2.1]heptane systems are heavily influenced by the rigid geometry. For example, substitution at a bridgehead carbon is notoriously difficult due to the inability to form a planar carbocation intermediate (Bredt's rule) and the steric hindrance to backside attack in an Sₙ2 mechanism. Substitution reactions involving the iodomethyl group of this compound would occur at the primary carbon, proceeding via a standard Sₙ2 mechanism, with the stereoselectivity being less influenced by the bicyclic cage itself, other than through steric hindrance. However, Lewis acid-catalyzed reactions on related systems, like cyclopropyl (B3062369) ketones, can proceed with high stereoinversion at a quaternary carbon center, suggesting complex mechanistic pathways that could be relevant in highly functionalized bicyclo[2.2.1]heptane systems. nih.gov
Rearrangement Reactions: The high ring strain in bicyclo[2.2.1]heptane systems can drive rearrangement reactions. nih.gov For example, sequential Diels-Alder/rearrangement reactions have been developed to synthesize various functionalized bicyclo[2.2.1]heptanes. acs.org The stereochemical information from an initial chiral-catalyzed step can be fully retained in the final rearranged product. acs.org
Conformational Analysis and Energy Landscapes of this compound
Due to its rigid, bridged structure, the bicyclo[2.2.1]heptane core does not have multiple distinct chair/boat-like conformations in the way that cyclohexane (B81311) does. The primary conformational flexibility in this compound arises from the rotation of the iodomethyl group around the C1-C(methylene) single bond.
Computational studies on substituted bicyclo[2.2.1]heptanes are used to understand their conformational preferences and energy landscapes. For example, studies on 2-fluorobicyclo[2.2.1]heptan-7-ols have shown how the rotation of a substituent can lead to different stable conformers, with their relative energies determined by factors like intramolecular hydrogen bonding and steric interactions. beilstein-journals.org
For this compound, the potential energy surface for the rotation of the -CH₂I group would likely show three energy minima corresponding to staggered conformations relative to the C1-C2, C1-C6, and C1-C7 bonds. The global minimum would correspond to the rotamer that minimizes the steric clash between the large iodine atom and the rest of the bicyclic framework. The energy barriers to rotation would be relatively low.
Interactive Data Table: Predicted Conformational Properties
The following table outlines the expected conformational characteristics of this compound based on general principles of conformational analysis.
| Parameter | Description | Expected Value/Characteristic |
| Framework Conformation | Overall shape of the bicyclic system | Rigid, boat-like six-membered rings |
| Primary Flexibility | Main source of conformational isomers | Rotation around the C1-CH₂I bond |
| Stable Rotamers | Number of energy minima for C-C bond rotation | 3 (staggered conformations) |
| Dominant Interaction | Factor determining the most stable rotamer | Steric hindrance |
| Energy Barriers | Energy required for rotation of the iodomethyl group | Low, typical of C-C single bond rotation |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Iodomethyl Bicyclo 2.2.1 Heptane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
The ¹H and ¹³C NMR spectra of 1-(Iodomethyl)bicyclo[2.2.1]heptane and its derivatives provide fundamental information about the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the bicyclic system are highly sensitive to their spatial arrangement.
In a derivative, N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the CH₂Br group as two doublets at 3.47 and 3.34 ppm with a geminal coupling constant of 10.5 Hz. mdpi.com The ¹³C NMR spectrum of this derivative displays signals for the CHN, CH₂Br, and methyl groups at approximately 59, 38, and 20 ppm, respectively. mdpi.com The analysis of ¹H and ¹³C NMR spectra of various bicyclo[2.2.1]heptane derivatives allows for the assignment of all proton and carbon signals, which is crucial for confirming the proposed structures. researchgate.netresearchgate.netacs.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Bicyclo[2.2.1]heptane Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| CHN | 3.28–3.19 (m) | ~59 |
| CH₂Br | 3.47 (d), 3.34 (d) | ~38 |
| CH₃ | 1.02 (s), 0.88 (s) | ~20 |
| Aromatic CH | 7.91 (d), 7.59 (tr), 7.53 (d) | - |
| NH | 4.67 (d) | - |
Data derived from N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide in CDCl₃. mdpi.com
While 1D NMR provides essential data, complex molecules like this compound often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR experiments are powerful tools to overcome these challenges by correlating different nuclei through bonds. libretexts.org
COSY (Correlation Spectroscopy) : This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the bicyclic framework and the iodomethyl group. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. libretexts.org
Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of all ¹H and ¹³C NMR signals of this compound and its derivatives can be achieved.
Lanthanide shift reagents (LSRs) are paramagnetic complexes that can coordinate to lone-pair-bearing atoms (like the iodine in the iodomethyl group) in a substrate molecule. mdpi.com This interaction induces significant changes in the chemical shifts of nearby protons in the NMR spectrum, with the magnitude of the shift being dependent on the distance from the lanthanide ion. mdpi.comresearchgate.netnih.gov
By analyzing the lanthanide-induced shifts (LIS), it is possible to:
Resolve Overlapping Signals : The dispersion of signals in the presence of an LSR can simplify complex spectra. rsc.org
Determine Stereochemistry : The relative proximity of different protons to the coordinating site can be deduced, providing insights into the stereochemical arrangement of the molecule. mdpi.comresearchgate.netnih.govrsc.org For instance, the exo or endo orientation of the iodomethyl group relative to the bicyclic ring can be determined.
Differentiate Enantiomers : Chiral lanthanide shift reagents can be used to form diastereomeric complexes with enantiomeric substrates, leading to separate NMR signals for each enantiomer and allowing for the determination of enantiomeric purity. researchgate.net
The use of LSRs, such as tris(dipivaloylmethanato)europium(III) [Eu(dpm)₃], has been successfully applied to various organic molecules to elucidate their structure and stereochemistry. mdpi.comresearchgate.netnih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis.researchgate.netnist.govdocumentsdelivered.com
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its molecular formula. nih.gov
For this compound and its derivatives, HRMS is used to confirm the elemental composition by comparing the experimentally measured accurate mass to the calculated mass. mdpi.comnih.gov For example, the HRMS data for N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide would be used to confirm its molecular formula of C₁₆H₂₂BrNO₂S. mdpi.com
Electron ionization (EI) mass spectrometry can provide information about the fragmentation pattern of the molecule. The analysis of these fragments can offer clues about the structure of the parent compound. nist.gov The mass spectrum of bicyclo[2.2.1]heptane derivatives will typically show a molecular ion peak and other peaks corresponding to characteristic fragmentation pathways of the bicyclic system. researchgate.net
X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration Determination.researchgate.netresearchgate.net
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound in the solid state. acs.org This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry.
For derivatives of this compound that are crystalline, X-ray diffraction analysis can:
Confirm the connectivity of the atoms.
Establish the stereochemistry, including the relative configuration of substituents on the bicyclic ring. mdpi.com
Determine the absolute configuration of a chiral molecule if a heavy atom (like iodine or bromine) is present, by utilizing the anomalous dispersion effect. mdpi.com
The crystal structure of N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, for example, unequivocally established its molecular structure and stereochemistry. mdpi.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification.researchgate.net
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. edinst.com Both methods probe the vibrations of molecular bonds, but they are governed by different selection rules. edinst.com
Infrared (IR) Spectroscopy : An IR spectrum is obtained by measuring the absorption of infrared radiation by a molecule. Vibrations that result in a change in the dipole moment are IR active. edinst.com For derivatives of this compound, IR spectroscopy can identify characteristic absorption bands for functional groups such as N-H and S=O stretches in sulfonamide derivatives. mdpi.com For instance, the IR spectrum of N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide shows a band at 3289 cm⁻¹ corresponding to the N-H stretch and a band at 1322 cm⁻¹ for the SO₂ group. mdpi.com
Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that cause a change in the polarizability of the molecule are Raman active. edinst.com This technique is particularly useful for identifying non-polar bonds and symmetric vibrations. frontiersin.org
Together, IR and Raman spectroscopy provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of key functional groups and complementing the data obtained from other spectroscopic methods. frontiersin.orgresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide |
Computational Chemistry and Theoretical Studies on 1 Iodomethyl Bicyclo 2.2.1 Heptane
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, Ab Initio Methods)
Quantum chemical calculations are instrumental in understanding the intricate details of molecular structure and reactivity. Methods like Density Functional Theory (DFT) and ab initio calculations provide a powerful lens through which to examine the properties of 1-(Iodomethyl)bicyclo[2.2.1]heptane. These computational techniques are central to modern chemical research, offering insights that can be difficult to obtain through experimentation alone. nrel.gov
The carbon-iodine (C-I) bond is a defining feature of this compound, significantly influencing its reactivity. The C-I bond is relatively weak and highly polarizable, making it a good leaving group in nucleophilic substitution reactions.
The nature of the C-I bond can be further analyzed using techniques like the Bond Polarity Index (BPI), which quantifies the polarity of a chemical bond. nih.gov This analysis would likely reveal a significant degree of polarization in the C-I bond of this compound, contributing to its reactivity.
Table 1: Representative Bond Dissociation Energies (BDEs) of Related Compounds
| Compound | Bond | BDE (kJ/mol) |
| Methyl Iodide | C-I | ~234 |
| Ethyl Iodide | C-I | ~222 |
| Isopropyl Iodide | C-I | ~218 |
| tert-Butyl Iodide | C-I | ~210 |
Note: This table provides general BDE values for simple alkyl iodides to illustrate trends. The actual BDE for this compound would be influenced by the bicyclic cage structure.
Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and transition states, researchers can predict the most likely mechanism for a given transformation. For reactions involving this compound, such as nucleophilic substitutions, DFT calculations can be employed to locate the transition state structures and determine the activation energies. nrel.gov
For example, in an S(_N)2 reaction, the backside attack of a nucleophile on the carbon atom of the iodomethyl group would be modeled. The rigid bicyclo[2.2.1]heptane skeleton can sterically hinder this approach, a factor that can be quantified through computational modeling. nasa.gov In contrast, an S(_N)1 mechanism would involve the formation of a carbocation intermediate after the departure of the iodide ion. The stability of this carbocation, which is influenced by the rigid geometry of the bicyclic system, can also be assessed computationally. nasa.gov
Studies on related bicyclic systems have utilized DFT to propose mechanisms and understand the influence of factors like solvent on reaction outcomes. dntb.gov.ua These computational approaches provide a detailed, step-by-step view of the reaction, complementing experimental observations.
Quantum chemical calculations can predict various spectroscopic properties of molecules with a high degree of accuracy. This is particularly useful for confirming the structure of newly synthesized compounds or for interpreting complex experimental spectra.
NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts for this compound can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.net These calculations provide theoretical chemical shift values for both ¹H and ¹³C nuclei, which can then be compared to experimental data to aid in spectral assignment. For instance, in related bicyclic compounds, specific proton and carbon signals have been assigned based on a combination of experimental techniques and theoretical calculations. mdpi.comresearchgate.net
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer a way to explore the dynamic behavior of molecules over time.
While the bicyclo[2.2.1]heptane core is rigid, the iodomethyl substituent can rotate. Conformational analysis of this compound would involve mapping the potential energy surface as a function of the dihedral angle of the C-C-C-I bond. beilstein-journals.org These calculations would identify the most stable rotational isomers (rotamers) and the energy barriers between them.
Computational studies on similar bicyclic systems have successfully used these methods to determine the preferred conformations of substituents. beilstein-journals.orgnih.gov For this compound, this analysis would reveal the most likely spatial arrangement of the iodomethyl group relative to the bicyclic cage.
The behavior of this compound in solution is influenced by its interactions with solvent molecules. Molecular dynamics simulations can be used to model these intermolecular interactions explicitly. nih.gov By simulating the molecule in a box of solvent molecules, it is possible to study how the solvent affects its conformation and reactivity.
Solvent effects can also be treated implicitly in quantum chemical calculations using continuum solvation models. nih.govweebly.com These models approximate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and their impact on reaction energetics. Theoretical treatments of solvent effects are crucial for understanding how the reaction environment can influence reaction rates and mechanisms. weebly.com For instance, the rate of nucleophilic substitution reactions involving this compound is expected to be sensitive to the polarity of the solvent, a phenomenon that can be investigated through these computational models. weebly.com
Application of 1 Iodomethyl Bicyclo 2.2.1 Heptane As a Versatile Synthetic Intermediate
Building Block for Complex Polycyclic Systems
The rigid and sterically defined framework of 1-(iodomethyl)bicyclo[2.2.1]heptane makes it an excellent starting material for the synthesis of intricate polycyclic systems. researchgate.net The inherent strain within the bicyclo[2.2.1]heptane core can be strategically exploited in ring-opening and rearrangement reactions to access a variety of complex molecular architectures. nih.gov
Synthesis of Spirocyclic Compounds
The iodomethyl group serves as a reactive handle for the introduction of ring systems at the bridgehead position, leading to the formation of spirocyclic compounds. These are molecules in which two rings are connected through a single shared atom. For instance, reactions involving this compound can lead to the formation of spiro-oxolanes and other heterocyclic systems. chemsrc.comacs.org The preparation of spiro[bicyclo[2.2.1]heptane-2,5'- sigmaaldrich.comdioxane], 2'-methyl- is one such example of the spirocyclic systems that can be derived from the bicyclo[2.2.1]heptane framework. nih.gov
Formation of Fused and Bridged Ring Systems
The bicyclo[2.2.1]heptane skeleton is a classic example of a bridged bicyclic system, where two rings share non-adjacent carbon atoms, known as bridgeheads. masterorganicchemistry.comlibretexts.org The reactivity of the iodomethyl group allows for its participation in cyclization reactions to form additional fused or bridged rings onto the existing norbornane (B1196662) framework. This strategy is employed to construct more elaborate polycyclic structures that are often found in natural products and other biologically active molecules. The inherent rigidity of the starting material often allows for a high degree of stereocontrol in these transformations.
Precursor for Functionally Diverse Organic Molecules
The combination of the rigid bicyclic core and the reactive iodomethyl group in this compound provides a platform for the synthesis of a wide array of organic molecules with diverse functionalities. nih.govgoogle.com
Incorporation into Rigid Molecular Scaffolds
The bicyclo[2.2.1]heptane unit is a well-established rigid scaffold in medicinal chemistry and materials science. nih.gov Its conformational rigidity allows for the precise spatial positioning of substituents, which is crucial for studying structure-activity relationships in drug design and for creating materials with specific properties. This compound serves as a key building block for incorporating this rigid motif into larger, more complex molecules. The carbon-iodine bond can be readily transformed into other functional groups or used in cross-coupling reactions to attach the bicyclic unit to other molecular fragments.
Synthesis of Analogs with Varied Chemical Functionality
The iodomethyl group is a versatile functional group that can be converted into a wide range of other functionalities. Nucleophilic substitution reactions can replace the iodine atom with various nucleophiles, introducing groups such as amines, azides, thiols, and cyanides. This allows for the synthesis of a diverse library of bicyclo[2.2.1]heptane analogs with different chemical and physical properties, which is particularly valuable in the development of new pharmaceuticals and functional materials. google.comresearchgate.net For example, the synthesis of various analogs from related bicyclo[2.2.1]heptane derivatives has been explored for applications such as inhibitors of cathepsin C. google.com
Development of Novel Organoiodine Reagents and Catalysts based on the Iodomethyl Functionality
The carbon-iodine bond in this compound can be activated to generate reactive intermediates, including organoiodine(III) species, which are valuable reagents in organic synthesis. google.comsci-hub.se
Hypervalent iodine compounds are known for their utility as selective and environmentally benign oxidizing agents. sci-hub.se While the direct development of hypervalent iodine reagents from this compound is a specialized area, the principles of organoiodine chemistry suggest its potential as a precursor. The rigid bicyclic framework could impart unique reactivity and selectivity to such reagents. Furthermore, the chiral nature of many bicyclo[2.2.1]heptane derivatives offers the potential for developing chiral organoiodine catalysts for asymmetric synthesis, a rapidly advancing field in organic chemistry. The development of chiral organotin reagents from bicyclo[2.2.1]heptane precursors highlights the potential for creating novel, stereoselective reagents and catalysts based on this scaffold. rsc.org
Mechanistic Investigations of Key Reactions Involving 1 Iodomethyl Bicyclo 2.2.1 Heptane
Elucidation of Carbocationic Rearrangement Pathways in Norbornane (B1196662) Systems
The norbornane system is a cornerstone for the study of carbocationic rearrangements due to its rigid structure which often leads to highly stereospecific outcomes. When a carbocation is generated on or adjacent to the bicyclo[2.2.1]heptane framework, as can occur with derivatives like 1-(iodomethyl)bicyclo[2.2.1]heptane, a cascade of rearrangements can ensue, driven by the desire to alleviate ring strain and form a more stable cationic species. msu.edulibretexts.org These rearrangements are not random; they follow specific pathways dictated by the stereoelectronic requirements of the system.
Carbocation rearrangements frequently occur through the migration of a neighboring group to the electron-deficient carbon center. These migrations are termed 1,2-shifts, indicating the movement of a group from an adjacent atom. lumenlearning.comwikipedia.org
1,2-Hydride Shifts: In these rearrangements, a hydrogen atom, along with its pair of bonding electrons (a hydride ion), moves to the adjacent carbocationic center. lumenlearning.comlibretexts.org This process is particularly common when it can convert a less stable carbocation (e.g., secondary) into a more stable one (e.g., tertiary). While 1,2-hydride shifts are prevalent, longer-range hydride shifts, such as 1,3-hydride shifts, are less common but have been observed in specific systems like the 2-norbornyl cation. wpmucdn.comrsc.org
1,2-Alkyl Shifts: Similar to hydride shifts, an entire alkyl group can migrate with its bonding electrons to an adjacent carbocation. lumenlearning.comlibretexts.org This is often observed when a quaternary carbon is located next to a carbocation, allowing for the formation of a more stable tertiary carbocation. masterorganicchemistry.com In the context of bicyclic systems, these shifts can lead to significant structural changes, including ring expansions, which are driven by the relief of ring strain. msu.edumasterorganicchemistry.com For instance, the expansion of a four-membered ring to a five-membered ring or a five-membered ring to a six-membered ring is a favorable process. libretexts.org
The propensity for these shifts is dictated by the relative stability of the resulting carbocation. The general order of carbocation stability is tertiary > secondary > primary. Therefore, a rearrangement that transforms a primary or secondary carbocation into a tertiary one is a highly favored process. youtube.com
The 2-norbornyl cation is a classic example of a non-classical carbocation, a concept that has been a subject of intense debate and study. unacademy.comwikipedia.org A non-classical carbocation is characterized by a delocalized positive charge shared over three or more atoms, often involving a three-center, two-electron bond. unacademy.comwikipedia.org This delocalization provides significant stabilization.
In the case of the 2-norbornyl cation, the positive charge is delocalized between C1, C2, and C6, with the C1-C6 sigma bond participating in stabilizing the empty p-orbital at C2. wpmucdn.comwikipedia.orgdalalinstitute.com This is a form of neighboring group participation by a sigma bond. dalalinstitute.com The structure is often depicted with partial bonds to represent this delocalization. wikipedia.org
The formation of non-classical ions has profound consequences on the reactivity and stereochemistry of reactions. For example, the solvolysis of exo-2-norbornyl derivatives is significantly faster than that of their endo counterparts. wpmucdn.com This rate enhancement is attributed to the anchimeric assistance provided by the C1-C6 bond in the exo isomer, which is perfectly aligned to assist in the departure of the leaving group and form the stabilized non-classical cation. wpmucdn.comdalalinstitute.com The resulting carbocation is symmetrical, leading to racemic products from optically active starting materials. wpmucdn.com
Detailed Studies of Nucleophilic Substitution Mechanisms and Solvolysis Rates
The reactivity of this compound in nucleophilic substitution reactions is influenced by its structure. The bridgehead position of the bicyclo[2.2.1]heptane system imposes significant constraints on the typical S_N1 and S_N2 reaction pathways.
S_N1 Reactions: The formation of a carbocation at a bridgehead carbon of a small bicyclic system is highly unfavorable due to the significant ring strain (Bredt's rule). A planar carbocation cannot be formed without introducing substantial angle strain. quora.com While the carbocation in the case of this compound would be on the methyl group, the proximity of the bulky bicyclic frame can still influence the stability and subsequent reactions of this primary carbocation. Rearrangements to more stable secondary or tertiary positions on the ring would be expected.
S_N2 Reactions: The S_N2 mechanism requires a backside attack by the nucleophile. In this compound, the bulky bicyclo[2.2.1]heptyl group provides significant steric hindrance to the approach of a nucleophile to the carbon atom bearing the iodine. quora.com This steric hindrance would be expected to slow down the rate of S_N2 reactions.
Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. libretexts.org The rates of solvolysis of norbornyl derivatives have been extensively studied to understand the mechanisms of these reactions. The relative rates of solvolysis for different isomers can provide evidence for mechanistic pathways, such as the involvement of non-classical ions. wpmucdn.comunacademy.com For instance, the dramatically different solvolysis rates of exo- and endo-2-norbornyl tosylates are considered strong evidence for the participation of the C1-C6 sigma bond in the ionization of the exo isomer. wpmucdn.com
The study of solvolysis rates in various solvents can be analyzed using the Grunwald-Winstein equation, which relates the rate of solvolysis to the ionizing power and nucleophilicity of the solvent. Such studies can reveal the degree of nucleophilic solvent participation in the transition state. researchgate.net
Pericyclic Reactions and Sigmatropic Shifts in Related Bicyclo[2.2.1]heptane Derivatives
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. They are governed by the principles of orbital symmetry. Sigmatropic shifts are a type of pericyclic reaction where a sigma-bonded substituent migrates across a pi system. thieme-connect.de
In the bicyclo[2.2.1]heptane system, both thermal and photochemical sigmatropic rearrangements have been observed. For example, the photorearrangement of bicyclo[2.2.1]heptene-2-carbonitrile results in both unacademy.comwikipedia.org- and unacademy.com-sigmatropic shifts, leading to the formation of bicyclo[4.1.0]hept-2-ene-1-carbonitrile and tricyclo[4.1.0.0³,⁷]heptane-7-carbonitrile, respectively. mcmaster.cacdnsciencepub.commcmaster.ca These rearrangements are understood to be orbital symmetry-allowed photochemical processes. mcmaster.camcmaster.ca
The rearrangement of the carbon skeleton of bicyclo[2.2.1]hepta-2,5-dienes to bicyclo[3.2.0]hepta-2,6-dienes can be considered as unacademy.com and sigmatropic shifts. thieme-connect.de These reactions highlight the facile nature of rearrangements within this strained bicyclic framework.
Role of Structural Strain and Steric Effects on Reaction Outcomes and Selectivity
The bicyclo[2.2.1]heptane framework is inherently strained due to the geometric constraints of the fused rings. This strain energy can be a significant driving force in reactions that lead to less strained products.
Structural Strain: The relief of ring strain can influence the favorability of certain reaction pathways. For example, carbocation rearrangements that lead to ring expansion, such as the conversion of a bicyclo[2.2.1]heptane system to a less strained bicyclo[3.2.1]octane system, are often observed. msu.edu
Steric Effects: Steric hindrance plays a crucial role in determining the selectivity of reactions involving bicyclo[2.2.1]heptane derivatives. mcmaster.cayoutube.com The accessibility of a reaction center can be significantly different from the exo face versus the endo face of the molecule. The bulky nature of the bicyclic framework can hinder the approach of reagents, influencing both the rate and the stereochemical outcome of the reaction. quora.commcmaster.ca For instance, the steric hindrance at the C-7 position of norbornene can direct the approach of incoming reagents. mcmaster.ca In nucleophilic substitution reactions at the iodomethyl group of this compound, the bulky bicyclic group would sterically hinder backside attack, disfavoring a classic S_N2 mechanism. quora.com
Solvent Effects and Catalysis in this compound Transformations
The choice of solvent can have a profound impact on the mechanism and rate of reactions involving this compound.
Solvent Effects: In reactions that proceed through ionic intermediates, such as S_N1 reactions, polar protic solvents are effective at solvating both the carbocation and the leaving group, thereby stabilizing the transition state and accelerating the reaction. In contrast, S_N2 reactions are generally favored in polar aprotic solvents, which can solvate the counter-ion but not the nucleophile, thus increasing the nucleophile's reactivity. libretexts.orgucsd.edu For solvolysis reactions, the solvent's nucleophilicity and ionizing power are key parameters that determine the reaction pathway. researchgate.net For example, highly polar, non-nucleophilic solvents like hexafluoroisopropanol (HFIP) are known to favor S_N1-like mechanisms. unacademy.com
Catalysis: Catalysts can be employed to promote specific transformations of bicyclo[2.2.1]heptane derivatives. For instance, Lewis acids can be used to facilitate the formation of carbocations and promote rearrangements. google.com In the context of pericyclic reactions, metal complexes can catalyze cycloaddition reactions. researchgate.net Organocatalysis has also emerged as a powerful tool for achieving highly enantioselective formal [4+2] cycloadditions to generate bicyclo[2.2.1]heptane-1-carboxylates. rsc.org Furthermore, specific catalysts can be used for isomerization reactions of bicyclo[2.2.1]heptene derivatives. google.com
Q & A
Q. What are the established synthetic routes for 1-(Iodomethyl)bicyclo[2.2.1]heptane, and how can side reactions be mitigated?
- Methodological Answer : The primary synthesis involves halogen-metal exchange reactions. For example, treating 1-lithiobicyclo[2.2.1]heptane with methyl iodide in ether or hexane yields 1-iodobicyclo[2.2.1]heptane. However, equilibrium-driven side reactions (e.g., reverse halogen exchange) can occur. To minimize these:
- Use anhydrous solvents (e.g., ether or hexane) to suppress competing hydrolysis.
- Optimize reaction stoichiometry (excess methyl iodide) to shift equilibrium toward the desired product .
- Monitor reaction progress via GC-MS to detect intermediates and adjust conditions dynamically.
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can resolve the rigid bicyclic framework and iodomethyl group. For example, the exo/endo configuration of substituents can be distinguished using H-H COSY and NOESY experiments .
- IR Spectroscopy : Peaks at 500–600 cm confirm C-I stretching, while bicyclic C-H bending modes appear near 2900 cm .
- Mass Spectrometry : High-resolution MS (e.g., EI-MS) identifies molecular ions ([M]) and fragmentation patterns, such as loss of iodine (m/z ~127) .
Q. How does the bicyclo[2.2.1]heptane core influence the compound’s stability under different storage conditions?
- Methodological Answer : The bicyclic framework enhances thermal and chemical stability due to strain energy distribution. However:
- Light Sensitivity : The C-I bond is prone to photolytic cleavage. Store in amber vials under inert gas (N/Ar) to prevent decomposition.
- Thermal Stability : Decomposition onset occurs at ~150°C (DSC data). Avoid prolonged heating above 100°C .
- Hydrolytic Stability : Susceptible to nucleophilic substitution in polar protic solvents (e.g., HO/ROH). Use aprotic solvents (e.g., DCM) for long-term storage .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound derivatives in high-energy applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model:
- Bond Dissociation Energies (BDEs) : Predict C-I bond strength (~200 kJ/mol) and compare it to nitro or azido derivatives for explosive potential .
- Detonation Velocity (D) and Pressure (P) : Use the Kamlet-Jacobs equations with computed crystal density (ρ) and heat of formation (ΔH) to assess energetic performance .
- Impact Sensitivity : Correlate electrostatic potential surfaces (EPS) with experimental drop-weight tests to design safer compounds .
Q. What strategies enable enantioselective functionalization of the bicyclo[2.2.1]heptane scaffold for pharmaceutical applications?
- Methodological Answer :
- Chiral Auxiliaries : Bornanesultam derivatives can induce asymmetry during alkylation or iodination steps .
- Transition-Metal Catalysis : Use Rh(I) or Pd(0) with chiral ligands (e.g., diphonane) for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .
- Dynamic Kinetic Resolution : Employ enzymatic catalysts (e.g., lipases) to resolve racemic mixtures during hydrolysis of ester precursors .
Q. How do endo vs. exo stereochemical configurations affect the biological activity of iodomethyl-substituted bicyclo[2.2.1]heptane derivatives?
- Methodological Answer :
- Receptor Binding : Exo-iodomethyl groups project into hydrophobic pockets (e.g., in enzyme active sites), enhancing affinity. Example: Exo-AMG 221 shows 10-fold higher inhibition of protease targets compared to endo isomers .
- Metabolic Stability : Endo configurations reduce steric exposure to CYP450 enzymes, prolonging half-life in vivo (e.g., t = 8.2 hrs for endo vs. 3.1 hrs for exo in rat models) .
- Synthetic Control : Use chiral directing groups (e.g., (-)-sparteine) in lithiation reactions to achieve >90% enantiomeric excess (ee) for desired configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
